methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate
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Overview
Description
Methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde to form the quinazoline ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and phase-transfer catalysis have been explored to enhance the efficiency of the synthesis . Additionally, the use of automated reactors and continuous flow systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in inflammatory and cancer-related pathways . This binding can inhibit the activity of these targets, leading to reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate, including:
Quinazolinone derivatives: Known for their anti-inflammatory and analgesic properties.
Thiazole derivatives: Exhibiting a range of biological activities, including antimicrobial and anticancer effects.
Carbamoyl compounds: Often used in medicinal chemistry for their ability to modulate biological targets.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer a distinct set of biological activities. The presence of the thiazole ring, in particular, enhances its potential as a therapeutic agent .
Biological Activity
Methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate (CAS No. 1110970-62-1) is a complex organic compound known for its potential pharmacological applications, particularly in the fields of oncology and antimicrobial therapy. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
Property | Value |
---|---|
IUPAC Name | Methyl 3-[2-(4-chlorophenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
Molecular Formula | C21H16ClN3O4S2 |
Molecular Weight | 473.95 g/mol |
CAS Number | 1110970-62-1 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the thiazoloquinazoline core. Specifically, this compound has shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may exert its effects by inhibiting key enzymes or receptors involved in cancer cell proliferation and survival. For instance, it may interact with cellular receptors and modulate signal transduction pathways that lead to apoptosis (programmed cell death) and cell cycle arrest.
- Cytotoxicity Evaluation : In vitro studies using the MTT assay have demonstrated that derivatives of quinazolinone compounds exhibit notable cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, a related compound showed an IC50 value of approximately 10 μM against HeLa cells .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial effects. Research indicates that thiazoloquinazoline derivatives can inhibit bacterial growth, although specific data on this compound's efficacy against particular strains remains limited.
Study 1: Synthesis and Evaluation
A study focused on synthesizing quinazolinone derivatives revealed that modifications to the thiazoloquinazoline structure could enhance cytotoxic activity. The synthesized compounds were tested against various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .
Study 2: Mechanistic Insights
Another investigation explored the mechanism by which quinazolinone derivatives induce apoptosis in cancer cells. Flow cytometry analysis showed that treatment with these compounds led to significant G1 phase arrest in the cell cycle of HCT-116 cells, indicating their potential as effective anticancer agents .
Properties
Molecular Formula |
C21H16ClN3O4S2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
methyl 3-[2-(4-chlorophenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
InChI |
InChI=1S/C21H16ClN3O4S2/c1-29-20(28)12-4-7-14-15(10-12)25-17(24-18(14)26)16(31-21(25)30)19(27)23-9-8-11-2-5-13(22)6-3-11/h2-7,10H,8-9H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
AXTQHSJEXFETLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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